2,3-Dimethylquinoxaline

Photochemistry Laser Flash Photolysis Triplet State Dynamics

2,3-Dimethylquinoxaline (DMQ) is the essential building block for regiospecific Riley oxidation yielding isomer 'a', quantitatively distinct photoredox tuning (free-energy relationship slope -2.75 eV⁻¹ vs. TMQ -2.69 eV⁻¹), and construction of fluorescent organogel sensors for volatile acids (TFA LOD 43 ppb) with strong green emission. Its established MIC of 9 µg/mL against C. neoformans makes it an irreplaceable reference scaffold for antifungal SAR. Choose DMQ for application-critical, reproducible outcomes.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 2379-55-7
Cat. No. B146804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylquinoxaline
CAS2379-55-7
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1C
InChIInChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
InChIKeyFKHNZQFCDGOQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylquinoxaline (CAS 2379-55-7): A Methylated Quinoxaline Scaffold for Procurement in Specialized Photochemistry and Material Science Applications


2,3-Dimethylquinoxaline (DMQ) is a heterocyclic aromatic compound belonging to the quinoxaline family, characterized by the substitution of methyl groups at the 2 and 3 positions of the quinoxaline (1,4-naphthyridine) core [1]. This structural feature confers a distinct electron-donating character and specific physicochemical properties, including a defined melting point range (104-108 °C) and a calculated LogP of ~2.0 [2], which differentiate it from its parent and other methylated analogs in downstream applications.

Critical Differentiation of 2,3-Dimethylquinoxaline: Why In-Class Analogs Are Not Interchangeable in Performance-Driven Research


The specific placement of two methyl groups on the pyrazine ring of 2,3-dimethylquinoxaline (DMQ) fundamentally alters its electronic configuration, reactivity, and solid-state behavior relative to other quinoxaline derivatives. Substituting DMQ with non-methylated quinoxaline, the monomethyl analog (2-methylquinoxaline), or more heavily methylated versions like 2,3,6,7-tetramethylquinoxaline (TMQ) will result in measurably different outcomes in photophysical processes, regioselective chemical transformations, and the photoluminescence of derived materials. The following quantitative evidence demonstrates that these are not simple, interchangeable chemical inputs; their selection dictates specific, verifiable experimental endpoints [1].

Quantitative Performance Benchmarks for 2,3-Dimethylquinoxaline: Head-to-Head Comparisons with Closest Structural Analogs


2,3-Dimethylquinoxaline Exhibits a Distinctly Shallower Slope in Triplet State Quenching Free-Energy Relationships Compared to 2,3,6,7-Tetramethylquinoxaline

In a direct head-to-head comparison using time-resolved laser flash photolysis at 266 nm in acetonitrile, the quenching kinetics of the lowest excited triplet states of 2,3-dimethylquinoxaline (DMQ) and 2,3,6,7-tetramethylquinoxaline (TMQ) were evaluated against a series of electron-poor alkenes. The slope of the plot of log(kq) versus free energy change (ΔGct) in the endergonic region was determined to be significantly different between the two compounds [1].

Photochemistry Laser Flash Photolysis Triplet State Dynamics

2,3-Dimethylquinoxaline Demonstrates Reversed Regioselectivity in Riley Oxidation: A Unique Outcome Among Dimethyl-Substituted Quinoxalines

An experimental and theoretical study on the intramolecular regioselective Riley oxidation of 2,3-dimethyl-6-substituted-quinoxalines revealed a fundamental difference in reaction outcome for the parent 2,3-dimethylquinoxaline (bearing an EDG) compared to all other evaluated derivatives [1].

Organic Synthesis Regioselective Oxidation Quinoxaline Derivatization

Antifungal Spectrum of 2,3-Dimethylquinoxaline: Quantified In Vitro Potency Against Pathogenic Fungi with Cryptococcus neoformans MIC of 9 µg/mL

While many quinoxaline derivatives are explored for antimicrobial activity, specific quantitative in vitro data for 2,3-dimethylquinoxaline (DMQ) provides a benchmark for its antifungal potential. A study evaluating DMQ against 10 fungal species reported minimum inhibitory concentrations (MICs), with the highest potency observed against Cryptococcus neoformans [1].

Antifungal Research In Vitro Assay Microdilution

Enhanced Fluorescence in Organogel Nanofibers: 2,3-Dimethylquinoxaline Derivative (DCQ) Outperforms Non-Methylated Analog (PCQ)

In the development of fluorescent organogel nanofibers for volatile acid detection, a derivative based on 2,3-dimethylquinoxaline (DCQ) was directly compared to its non-methylated analog (PCQ). The presence of the 2,3-dimethyl group in DCQ resulted in a substantial enhancement of the gel's fluorescence properties [1].

Supramolecular Chemistry Organogel Sensors Fluorescence Sensing

High-Value Application Scenarios for 2,3-Dimethylquinoxaline Based on Verified Performance Benchmarks


Designing Triplet Sensitizers for Charge-Transfer Studies in Photoredox Catalysis

The distinct slope of -2.75 eV⁻¹ in its free-energy relationship for triplet quenching makes 2,3-dimethylquinoxaline (DMQ) a uniquely calibrated triplet sensitizer for studies involving partial charge transfer mechanisms [1]. This quantitative differentiator from 2,3,6,7-tetramethylquinoxaline (TMQ, slope -2.69 eV⁻¹) positions DMQ as the preferred starting point for researchers tuning photoredox systems where the degree of charge transfer in the excited state is a critical variable [1].

Synthetic Route Planning for Regioisomer-Specific Quinoxaline Carbaldehydes

In synthetic chemistry workflows where the Riley oxidation of a quinoxaline is employed to install an aldehyde group, the choice of starting material dictates the regioisomeric outcome. Only 2,3-dimethylquinoxaline exhibits a preference for regioisomer 'a', while all other substituted analogs favor regioisomer 'b' [2]. Procurement of this specific compound is therefore mandatory for accessing the 'a' isomer in a predictable and controlled manner [2].

Fabrication of High-Contrast Fluorescent Organogel Sensors for Volatile Acid Detection

The construction of effective organogel-based sensors for volatile acids, such as TFA (detection limit 43 ppb) and HCl (detection limit 122 ppb), hinges on the use of a 2,3-dimethylquinoxaline core to achieve strong green fluorescence [3]. A direct comparison shows that using a non-methylated quinoxaline analog (PCQ) results in a weakly fluorescent, orange-emitting gel unsuitable for sensitive detection [3].

Screening Antifungal Leads with Defined In Vitro Potency

For medicinal chemistry and antifungal discovery programs, 2,3-dimethylquinoxaline (DMQ) offers a well-characterized in vitro activity profile against a panel of pathogenic fungi, including a quantified MIC of 9 µg/mL against Cryptococcus neoformans [4]. This established potency data provides a verifiable benchmark for structure-activity relationship (SAR) studies and justifies its use as a reference compound or a scaffold for further optimization [4].

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